molecular formula C10H13NO3S B12578133 Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, methyl ester CAS No. 586968-29-8

Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, methyl ester

Cat. No.: B12578133
CAS No.: 586968-29-8
M. Wt: 227.28 g/mol
InChI Key: ZIXILFCFBVDSRP-UHFFFAOYSA-N
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Description

Key Observations:

  • Backbone Variability : Unlike tert-butyl N-(2-thienyl)carbamate, which employs a bulky tert-butyl group, the methyl ester in the target compound offers greater flexibility for further functionalization.
  • Electronic Effects : The ketone group in the target compound introduces electrophilic character, whereas the naphthalenyloxy group in the phenyl derivative enhances aromatic stacking potential.
  • Synthetic Utility : The methyl ester’s simplicity facilitates its use in coupling reactions, contrasting with the steric hindrance posed by tert-butyl groups.

These comparisons underscore how subtle structural modifications in thienyl carbamates can dramatically alter their chemical behavior and applicability.

Properties

CAS No.

586968-29-8

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

methyl N-methyl-N-(3-oxo-3-thiophen-2-ylpropyl)carbamate

InChI

InChI=1S/C10H13NO3S/c1-11(10(13)14-2)6-5-8(12)9-4-3-7-15-9/h3-4,7H,5-6H2,1-2H3

InChI Key

ZIXILFCFBVDSRP-UHFFFAOYSA-N

Canonical SMILES

CN(CCC(=O)C1=CC=CS1)C(=O)OC

Origin of Product

United States

Preparation Methods

General Reaction Conditions

  • Use of bases such as potassium carbonate or sodium bicarbonate to neutralize generated acid
  • Solvents: polar aprotic solvents (e.g., ketone solvents, esters, ethers) or mixtures thereof
  • Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)2Cl2) can be employed in carbonylation steps to facilitate carbamate formation
  • Temperature: Typically 25–80°C depending on the step and reagents
  • Atmosphere: Inert (nitrogen or argon) to prevent side reactions

Carbonylation Process

A notable method involves palladium-catalyzed carbonylation of aromatic halogenated precursors bearing carbamate side chains, which can be adapted for heteroaryl systems like thienyl derivatives. This process uses:

  • Carbon monoxide and water in the presence of a palladium catalyst
  • Halogenated intermediates (e.g., bromo or iodo derivatives) as substrates
  • Bases such as potassium carbonate in aqueous-organic biphasic systems
  • Reaction pressures of CO around 2–8 bar and temperatures near 115°C

This method is advantageous as it avoids protective group manipulations and yields carbamic acid ester derivatives efficiently.

Specific Preparation of Carbamic Acid, Methyl[3-oxo-3-(2-thienyl)propyl]-, Methyl Ester

While direct literature on this exact compound is limited, the preparation can be inferred by combining the above methods:

  • Start with methyl 3-oxo-3-(2-thienyl)propanoate (commercially available or synthesized as above)
  • React with methyl chloroformate or methyl carbamate in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone, acetonitrile)
  • Optionally, use phase transfer catalysts such as tetrabutylammonium bromide to enhance reaction rates
  • Control temperature between 25–60°C to optimize yield and minimize side reactions
  • Purify the product by standard chromatographic techniques or recrystallization

Summary Table of Preparation Parameters

Step Reagents/Conditions Solvent(s) Temperature Catalyst/Base Yield/Notes
Ketoester synthesis Thiophene derivative + methyl acetoacetate Methanol 65°C Sodium methanolate ~40% yield; inert atmosphere
Carbamate formation Ketoester + methyl chloroformate or methyl carbamate Acetone, acetonitrile 25–60°C K2CO3 or NaHCO3; phase transfer catalyst optional Moderate to high yield expected
Palladium-catalyzed carbonylation Halogenated carbamate precursor + CO + H2O Biphasic aqueous-organic 115°C; 2–8 bar CO Pd(PPh3)2Cl2, K2CO3 High yield; avoids protective groups

Research Findings and Notes

  • The palladium-catalyzed carbonylation method is a breakthrough for carbamate ester synthesis, especially for ortho-substituted aromatic and heteroaromatic systems, including thienyl derivatives.
  • The carbamate group’s complexing ability requires careful catalyst and base selection to avoid catalyst poisoning.
  • Reaction atmosphere control (inert gas) is critical to prevent oxidation of the thiophene ring during ketoester synthesis.
  • Phase transfer catalysts can significantly improve reaction efficiency in carbamate formation steps.
  • Purification often involves chromatographic techniques due to the presence of side products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, methyl ester has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The target compound belongs to the carbamate ester family, which shares a common backbone of -NH(CO)O- groups. Below is a comparative analysis with structurally related compounds:

tert-Butyl [3-oxo-3-(1,3-thiazol-2-ylamino)propyl]carbamate
  • Substituents: tert-butyl ester, thiazolylamino group.
  • Key Differences : Replaces the thienyl group with a thiazole ring (containing nitrogen and sulfur).
  • The tert-butyl group increases steric bulk, which could improve metabolic stability but reduce solubility .
Carbamic Acid, Butylmethyl-, Methyl Ester
  • Substituents : Butylmethyl chain, methyl ester.
  • Key Differences : Lacks the 3-oxo-thienylpropyl chain.
  • Implications : Simpler alkyl substituents may reduce steric hindrance, enhancing reactivity as an intermediate. This compound has demonstrated anticancer activity in paliasa leaf extracts, suggesting carbamate derivatives with varied substituents retain bioactivity .
Carbamic Acid, (2-Chloro-6-methylphenyl)-, (1-methyl-2-pyrrolidinyl)methyl Ester
  • Substituents : Chloro-methylphenyl group, pyrrolidinylmethyl ester.
  • Key Differences : Aromatic chloro and methyl groups introduce electronegativity and steric effects.

Pharmacological Activity

Anticancer Potential
  • The target compound’s structural analogs, such as methyl isopropylcarbamate and butylmethyl carbamate derivatives, exhibit anticancer properties by mechanisms involving antioxidant activity and apoptosis induction .
  • Isorhamnetin (a non-carbamate flavonoid from paliasa extracts) shows broad antitumor activity, highlighting the importance of heterocyclic substituents in bioactive compounds. However, the thienyl group’s role in the target compound remains underexplored .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Solubility (Predicted) LogP (Estimated)
Target Compound ~245.3 Low (lipophilic) ~2.5
tert-Butyl [3-oxo-3-(thiazolylamino)propyl]carbamate ~299.4 Moderate ~1.8
Carbamic Acid, Butylmethyl-, Methyl Ester ~161.2 High ~1.2

Notes:

  • The thienyl and thiazole groups reduce aqueous solubility but enhance membrane permeability.
  • The tert-butyl derivative’s higher molecular weight correlates with lower solubility .

Biological Activity

Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, methyl ester, often referred to in the literature as a thienyl derivative, is a compound of interest due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H13NO3S
  • Molecular Weight : 251.30 g/mol

The compound features a thienyl group which is known for its role in various biological activities, including anti-inflammatory and anticancer properties.

Mechanisms of Biological Activity

Research indicates that compounds similar to carbamic acid derivatives often exert their effects through several key biological pathways:

  • Inhibition of Kinase Activity : Compounds with similar structures have been shown to inhibit the IκB kinase (IKK) complex, which is crucial in the NF-κB signaling pathway. This inhibition can lead to reduced inflammation and may have therapeutic implications in autoimmune diseases and cancer .
  • Antioxidant Properties : The presence of thienyl groups is associated with antioxidant activity, which helps in mitigating oxidative stress by scavenging free radicals. This property is essential in preventing cellular damage and promoting cell survival .
  • Induction of Apoptosis : Certain studies suggest that carbamic acid derivatives can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting redox balance within cells. This mechanism is critical for developing anticancer therapies .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Mechanism Reference
AnticancerInduction of apoptosis via ROS generation
Anti-inflammatoryInhibition of IKK and NF-κB signaling
AntioxidantScavenging free radicals
CytotoxicityInduces cell death in specific cancer cell lines

Case Studies

Several studies have explored the biological activity of carbamic acid derivatives:

  • Study on Anticancer Properties : A study focused on a related compound demonstrated significant cytotoxic effects on breast cancer cell lines, indicating that the compound induced apoptosis through ROS-mediated pathways. The findings suggested that these compounds could be developed as potential chemotherapeutic agents .
  • Inflammation Model : In an experimental model of inflammation, a derivative showed reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 when administered to animal models, supporting its potential use in treating inflammatory diseases .
  • Pharmacokinetics Analysis : Another investigation into the pharmacokinetics of similar compounds revealed favorable absorption characteristics and a long half-life, making them suitable candidates for further development in clinical settings .

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